molecular formula C12H14BrNO B8301148 3-(4-Bromobenzoyl)-1-methylpyrrolidine

3-(4-Bromobenzoyl)-1-methylpyrrolidine

Cat. No.: B8301148
M. Wt: 268.15 g/mol
InChI Key: XEYLTFFHAJZTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromobenzoyl)-1-methylpyrrolidine is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

(4-bromophenyl)-(1-methylpyrrolidin-3-yl)methanone

InChI

InChI=1S/C12H14BrNO/c1-14-7-6-10(8-14)12(15)9-2-4-11(13)5-3-9/h2-5,10H,6-8H2,1H3

InChI Key

XEYLTFFHAJZTJG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution (4-bromo-phenyl)-pyrrolidin-3-yl-methanone (2.24 g, 8.81 mmol) in methanol (44 mL), add acetic acid (1.01 mL, 17.6 mmol) and formaldehyde (2.15 g, 26.4 mmol, 37% aqueous solution). After 15 min, add sodium triacetoxyborohydride (5.60 g, 26.4 mmol) and allow the mixture to stir at RT for one hour. Concentrate the reaction mixture. Add water and adjust the solution to pH=10 with 2 N NaOH. Extract the aqueous with ethylacetate. Dry the combined organic layers over Na2SO4, filter, and concentrate. Purify the crude material by flash chromatography, eluting with 5-10% MeOH (2N NH3)/CH2Cl2 to give 1.61 g (68%) of the title compound. LC-MS/ES m/z (79Br) 268.0 [M+H]+.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Yield
68%

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